2-[4-(7-Bromoquinolin-2-yl)oxyphenoxy]propanoic acid
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Overview
Description
2-[4-(7-Bromoquinolin-2-yl)oxyphenoxy]propanoic acid is a chemical compound with the molecular formula C18H14BrNO4 and a molecular weight of 388.217 g/mol . This compound is known for its unique structure, which includes a brominated quinoline moiety linked to a phenoxypropanoic acid group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(7-Bromoquinolin-2-yl)oxyphenoxy]propanoic acid typically involves the reaction of 7-bromoquinoline with 4-hydroxyphenoxypropanoic acid under specific conditions. The process may include the use of reagents such as bromine, quinoline, and phenoxypropanoic acid, along with catalysts and solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves scalable processes that ensure high yield and purity. The methods often include optimized reaction conditions, such as controlled temperature and pressure, to achieve efficient synthesis. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(7-Bromoquinolin-2-yl)oxyphenoxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of de-brominated products.
Substitution: The bromine atom in the quinoline ring can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, de-brominated compounds, and substituted phenoxypropanoic acids .
Scientific Research Applications
2-[4-(7-Bromoquinolin-2-yl)oxyphenoxy]propanoic acid is utilized in several scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-[4-(7-Bromoquinolin-2-yl)oxyphenoxy]propanoic acid involves its interaction with specific molecular targets. The brominated quinoline moiety is known to interact with enzymes and receptors, leading to various biological effects. The compound may inhibit certain enzymes or modulate receptor activity, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(7-Chloroquinolin-2-yl)oxyphenoxy]propanoic acid
- 2-[4-(7-Fluoroquinolin-2-yl)oxyphenoxy]propanoic acid
- 2-[4-(7-Iodoquinolin-2-yl)oxyphenoxy]propanoic acid
Uniqueness
2-[4-(7-Bromoquinolin-2-yl)oxyphenoxy]propanoic acid is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity and potential biological activities compared to its chloro, fluoro, and iodo analogs .
Properties
Molecular Formula |
C18H14BrNO4 |
---|---|
Molecular Weight |
388.2 g/mol |
IUPAC Name |
2-[4-(7-bromoquinolin-2-yl)oxyphenoxy]propanoic acid |
InChI |
InChI=1S/C18H14BrNO4/c1-11(18(21)22)23-14-5-7-15(8-6-14)24-17-9-3-12-2-4-13(19)10-16(12)20-17/h2-11H,1H3,(H,21,22) |
InChI Key |
CIINOWXZLVATIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC3=C(C=CC(=C3)Br)C=C2 |
Origin of Product |
United States |
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